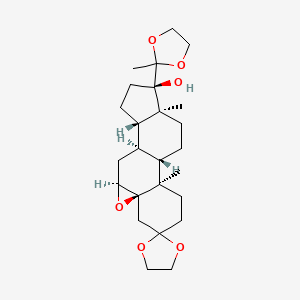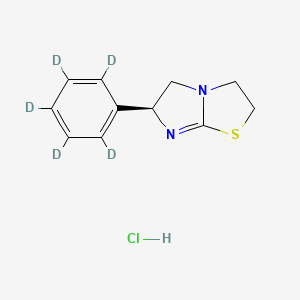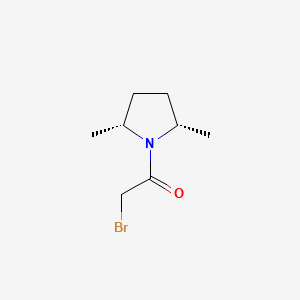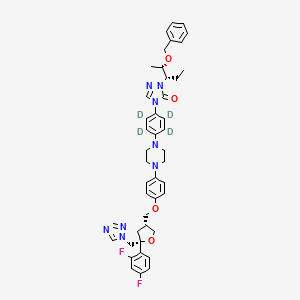
Rhodamine-6G N-Phenyl-thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodamine-6G N-Phenyl-thiosemicarbazide is an organic compound with the molecular formula C33H33N5O2S and a molecular weight of 563.71 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology. It is a derivative of Rhodamine 6G, a well-known fluorescent dye, and has been modified to include a phenyl-thiosemicarbazide group, enhancing its properties for specific research applications .
Mechanism of Action
Target of Action
Rhodamine 6g, a related compound, is known to be a highly fluorescent dye often used as a tracer within water to determine the rate and direction of flow and transport . It is also used extensively in biotechnology applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .
Mode of Action
Rhodamine dyes are known to fluoresce, allowing them to be easily and inexpensively detected with instruments called fluorometers .
Result of Action
Rhodamine 6g is known to be highly photostable with a high fluorescence quantum yield , which may suggest potential applications in imaging and diagnostics.
Action Environment
The related compound rhodamine 6g is known to be soluble in water and methanol , which may influence its distribution and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
It is known that Rhodamine 6G, a related compound, exhibits strong electronic absorptions due to π*←π transitions in the 529–539-nm region
Cellular Effects
Rhodamine 6G, a related compound, is often used as a tracer dye within water to determine the rate and direction of flow and transport . It is highly fluorescent and can be detected easily and inexpensively with instruments called fluorometers .
Temporal Effects in Laboratory Settings
Rhodamine 6G, a related compound, is known for its high photostability .
Preparation Methods
The synthesis of Rhodamine-6G N-Phenyl-thiosemicarbazide involves several steps. One common method includes the reaction of Rhodamine 6G with phenyl-thiosemicarbazide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are scaled up to produce larger quantities of the compound. These methods often include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Rhodamine-6G N-Phenyl-thiosemicarbazide undergoes various chemical reactions, including:
Scientific Research Applications
Rhodamine-6G N-Phenyl-thiosemicarbazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Rhodamine-6G N-Phenyl-thiosemicarbazide can be compared with other similar compounds, such as:
Rhodamine B: Another fluorescent dye with similar properties but lacking the phenyl-thiosemicarbazide group.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Texas Red: A red fluorescent dye with applications in biological imaging.
This compound stands out due to its unique combination of fluorescence properties and the presence of the phenyl-thiosemicarbazide group, which enhances its specificity and versatility in various research applications .
Properties
IUPAC Name |
1-[3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O2S/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)40-29)24-15-11-10-14-23(24)31(39)38(33)37-32(41)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZILEOAOQHFBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=S)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858375 |
Source


|
| Record name | N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885481-03-8 |
Source


|
| Record name | N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)


![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)
![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)
![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)



